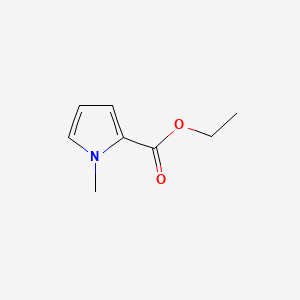

Ethyl 1-methylpyrrole-2-carboxylate

描述

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the chemical sciences. openaccessjournals.comijpsr.com Their structural diversity and the unique properties imparted by heteroatoms like nitrogen, oxygen, and sulfur make them indispensable in numerous scientific and industrial domains. openaccessjournals.com These compounds form the basis of a vast array of natural products, including antibiotics like penicillin and alkaloids such as morphine. ijpsr.com In addition to their natural occurrence, synthetic heterocyclic compounds have found widespread applications as pharmaceuticals, agrochemicals, and veterinary products. ijpsr.com Their utility also extends to materials science, where they are used in the development of conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.comlongdom.org The continuous exploration of new synthetic methodologies for heterocyclic compounds ensures their central role in scientific innovation, with applications spanning from medicine to materials science. openaccessjournals.comnumberanalytics.com

Academic Importance of Pyrrole (B145914) Derivatives in Organic Synthesis and Medicinal Chemistry

Among the vast class of heterocyclic compounds, pyrrole derivatives hold a position of significant importance in both organic synthesis and medicinal chemistry. eurekaselect.com The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, is a key structural motif in many biologically active molecules. wisdomlib.orgalliedacademies.org This includes vital natural compounds such as heme, chlorophyll, and vitamin B12. alliedacademies.org

The versatility of the pyrrole scaffold makes it a valuable building block for the synthesis of a wide range of organic compounds. eurekaselect.comwisdomlib.org In medicinal chemistry, pyrrole derivatives have garnered substantial attention due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. wisdomlib.orgalliedacademies.org Consequently, the development of novel and efficient synthetic routes to access pyrrole derivatives remains a crucial and active area of research. eurekaselect.com These compounds are frequently used as intermediates in the creation of pharmaceuticals, agrochemicals, and other specialized organic chemicals. alliedacademies.orgresearchgate.net

Specific Research Focus: Ethyl 1-methylpyrrole-2-carboxylate within the Pyrrole Carboxylate Class

Within the broad family of pyrrole derivatives, pyrrole-2-carboxylates are a notable subclass characterized by a carboxylate group at the C2 position of the pyrrole ring. These compounds are prevalent in many biologically active molecules and have significant applications in the medical field. sioc-journal.cn The synthesis of pyrrole-2-carboxylates has therefore been an area of intense research focus. sioc-journal.cn

This article will specifically focus on This compound , a distinct member of the pyrrole carboxylate class. This compound is characterized by an ethyl ester at the 2-position and a methyl group on the pyrrole nitrogen. Its unique substitution pattern influences its chemical reactivity and physical properties, making it a subject of interest in synthetic and medicinal chemistry research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKHONWHFIKUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178018 | |

| Record name | Ethyl 1-methylpyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23466-27-5 | |

| Record name | Ethyl 1-methyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23466-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methylpyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023466275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-methylpyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-methylpyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 1-methylpyrrole-2-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE8M2FJ64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Analysis of Monomeric and Dimeric Forms via Vibrational Data

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for analyzing the structure of ethyl 1-methylpyrrole-2-carboxylate, including the potential for monomeric and dimeric forms. In the solid state, related molecules like pyrrole-2-carboxylic acid have been shown to form cyclic dimers through hydrogen bonding. researchgate.netacs.org The formation of these dimers significantly influences the vibrational frequencies of the functional groups involved, especially the carbonyl (C=O) and N-H groups.

For instance, in pyrrole-2-carboxylic acid, the formation of a cyclic dimer is confirmed by the appearance of specific bands in the IR and Raman spectra. researchgate.netacs.org While this compound lacks the acidic proton of a carboxylic acid, intermolecular interactions can still occur. The energies of carboxylate absorption bands are influenced by factors such as electron density, hydrogen bonding, and vibrational coupling. princeton.edu

In the case of related carboxylates, the asymmetric and symmetric stretches of the -CO₂⁻ group are found in the regions of 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹, respectively. spectroscopyonline.com The presence of the N-methyl group in this compound prevents the typical N-H···O hydrogen bonding seen in unsubstituted pyrroles, which would otherwise lead to dimer formation. nih.gov However, weaker C-H···O interactions might still influence the vibrational spectrum, potentially leading to different solid-state packing and subtle shifts in vibrational frequencies compared to the isolated molecule (monomer).

It's important to note that in solution, the equilibrium between monomeric and dimeric forms can be influenced by the solvent's polarity and concentration. For example, in nonpolar solvents, dimer formation through hydrogen bonding is more favorable for compounds with available N-H protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of molecules by probing transitions of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption of UV or visible light by organic molecules is typically restricted to functional groups known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk

In this compound, the pyrrole (B145914) ring and the carboxylate group constitute the primary chromophores. The electronic transitions observed in the UV-Vis spectrum are generally of the π → π* and n → π* types. youtube.com

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems, such as the pyrrole ring. These transitions are typically intense, with molar absorptivity (ε) values ranging from 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the carboxylate group, to a π* antibonding orbital. These transitions are generally less intense than π → π* transitions.

The solvent can influence the absorption spectrum. An increase in solvent polarity often causes a blue shift (a shift to a shorter wavelength) for n → π* transitions and can cause a red shift (a shift to a longer wavelength) for π → π* transitions. shu.ac.uk For this compound, the absorption maximum (λ_max) is expected in the UV region due to the presence of the conjugated pyrrole system.

| Transition Type | Description | Expected Intensity |

| π → π | Excitation of an electron from a π bonding to a π antibonding orbital. | High (ε = 1,000-10,000 L mol⁻¹ cm⁻¹) |

| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | Low |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₁₁NO₂), the exact mass is 153.078978594 Da. nih.govnih.gov

In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). For this compound, key fragmentation peaks would be expected from the loss of:

An ethyl radical (•CH₂CH₃), resulting in a fragment ion.

An ethoxy radical (•OCH₂CH₃), leading to an acylium ion.

A carbon monoxide (CO) molecule from the ester group.

The NIST WebBook provides mass spectral data for the related compound, mthis compound, which shows a prominent molecular ion peak. nist.gov Similar fragmentation behavior would be anticipated for the ethyl ester.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

In the solid state, molecules of this compound would be held together by various intermolecular forces. Unlike pyrroles with an N-H group, which can form strong N-H···O hydrogen bonds leading to dimers or chains, nih.gov the N-methyl group in the title compound precludes this type of interaction.

However, other weaker interactions are expected to play a significant role in the crystal packing:

C-H···O hydrogen bonds: The oxygen atoms of the carboxylate group can act as hydrogen bond acceptors for C-H donors from neighboring molecules. These interactions, though weaker than conventional hydrogen bonds, can be numerous and collectively contribute significantly to the stability of the crystal lattice. nih.gov

π-π stacking: The aromatic pyrrole rings of adjacent molecules can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.

C-H···π interactions: Hydrogen atoms from the ethyl or methyl groups can interact with the π-electron cloud of the pyrrole ring of a neighboring molecule. nih.gov

Theoretical and Computational Investigations of Ethyl 1 Methylpyrrole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering insights that complement experimental findings. For ethyl 1-methylpyrrole-2-carboxylate, various computational methods have been employed to predict its properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular computational method for investigating the electronic structure of many-body systems. It has been applied to study pyrrole (B145914) derivatives to understand their reactivity and spectroscopic properties. acs.orgresearchgate.net For instance, DFT calculations at the B3LYP/cc-pVQZ level have been used to analyze the reactivity of related organosulfur compounds. mdpi.com Similar DFT approaches are instrumental in studying the electronic properties and reaction mechanisms of pyrrole-containing molecules. acs.org

Ab Initio Calculations (e.g., MP2, RHF)

While specific ab initio studies on this compound are not extensively detailed in the provided results, these methods are fundamental in computational chemistry. Methods like Møller-Plesset perturbation theory (MP2) and Restricted Hartree-Fock (RHF) are often used to obtain accurate geometries and energies, providing a higher level of theory compared to semi-empirical methods. For related molecules like pyrrole-2-carboxylic acid, computational studies have been performed to understand their structure and vibrational spectra. researchgate.net

Optimized Molecular Geometries and Electronic Structures

Computational studies provide detailed information on the three-dimensional arrangement of atoms in a molecule. For derivatives like ethyl 5-methyl-1H-pyrrole-2-carboxylate, X-ray diffraction has revealed that the non-hydrogen atoms are nearly coplanar. nih.gov Theoretical calculations complement such experimental data by providing optimized geometries in the gaseous phase, which can then be compared to solid-state crystal structures. These calculations also offer insights into the electronic distribution within the molecule, highlighting regions of high or low electron density, which are crucial for understanding its reactivity.

Below is a table summarizing typical bond lengths for a related pyrrole derivative, which can be compared with computationally obtained values for this compound.

| Bond Type | Typical Length (Å) |

| C-C (ring) | 1.37 - 1.42 |

| C-N (ring) | ~1.35 |

| C=O | ~1.21 |

| C-O (ester) | ~1.34 |

| N-CH₃ | ~1.47 |

Note: The data in this table is generalized for pyrrole derivatives and serves as an illustrative example.

Vibrational Frequency Calculations and Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations are crucial for assigning the observed experimental bands to specific molecular motions. For pyrrole-2-carboxylic acid, a complete vibrational assignment has been proposed based on DFT calculations. researchgate.net These calculations predict the frequencies and intensities of the vibrational modes, which can be compared with experimental spectra to confirm the molecular structure.

A representative table of calculated vibrational frequencies for a pyrrole derivative is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | ~3500 |

| C=O Stretch | ~1700 |

Note: This table provides typical frequency ranges for functional groups found in pyrrole derivatives and is for illustrative purposes.

Calculated Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate NMR chemical shifts. researchgate.net These theoretical predictions can be compared with experimental data to aid in the assignment of signals in ¹H and ¹³C NMR spectra. For complex molecules, calculated chemical shifts can be invaluable in distinguishing between different isomers or conformers.

The following table shows hypothetical calculated ¹H NMR chemical shifts for this compound.

| Proton | Calculated Chemical Shift (ppm) |

| N-CH₃ | ~3.8 |

| H3 (ring) | ~6.1 |

| H4 (ring) | ~6.8 |

| H5 (ring) | ~6.9 |

| O-CH₂ | ~4.2 |

| CH₃ (ethyl) | ~1.3 |

Note: These values are illustrative and based on typical shifts for similar structures.

Analysis of Electronic Structure and Reactivity

The electronic structure of this compound, as revealed by computational methods, governs its reactivity. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's ability to act as an electron donor or acceptor. The distribution of electrostatic potential on the molecular surface can identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents. For example, DFT studies on related pyrroles have been used to understand their behavior in electrochemical reactions, identifying the most favorable sites for reaction. acs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic properties and reactivity of molecules. pku.edu.cn The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. pku.edu.cnresearchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmaterialsciencejournal.org

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This increased reactivity often leads to greater stability in the complexes formed during chemical reactions. researchgate.net Conversely, a larger HOMO-LUMO gap indicates higher stability and lower reactivity. researchgate.net Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate HOMO and LUMO energies and the corresponding gap. materialsciencejournal.orgnih.gov These calculations provide valuable insights into the electronic behavior of molecules like this compound. rsc.org

Interactive Data Table: Representative Frontier Molecular Orbital Energies (Calculated)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: The values in this table are illustrative and would be populated with data from specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color-coded scheme. researchgate.netresearchgate.net

Different colors on the MEP map correspond to different values of electrostatic potential. researchgate.net

Red, orange, and yellow regions indicate negative electrostatic potential, highlighting areas with high electron density. These regions are prone to electrophilic attack. researchgate.netresearchgate.net

Blue regions represent positive electrostatic potential, indicating areas with low electron density or an excess of positive charge. These sites are susceptible to nucleophilic attack. researchgate.netresearchgate.net

Green regions depict areas of neutral or near-zero potential. researchgate.net

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group due to their lone pairs of electrons, making them potential sites for electrophilic interaction. researchgate.net The aromatic pyrrole ring and the methyl group would exhibit different potential characteristics, influencing their role in intermolecular interactions. The MEP analysis is instrumental in understanding hydrogen bonding and other non-covalent interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the localized electronic structure of a molecule, going beyond the delocalized picture offered by molecular orbitals. wikipedia.orgnumberanalytics.com It allows for the investigation of donor-acceptor interactions, also known as hyperconjugation, which are crucial for understanding molecular stability and reactivity. rsc.org

NBO analysis partitions the complex molecular wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. wikipedia.orgusc.edu The analysis identifies "donor" orbitals, which are typically filled bonding or lone pair orbitals, and "acceptor" orbitals, which are usually empty or anti-bonding orbitals. wikipedia.orgwisc.edu

Interactive Data Table: Illustrative NBO Analysis Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| Example: LP(N) | Example: π*(C=C) | Value |

| Example: LP(O) | Example: σ*(C-N) | Value |

Note: This table represents a hypothetical output for this compound. Actual values would be obtained from specific NBO calculations.

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are powerful tools for identifying the most reactive sites within a molecule. nih.govfrontiersin.org Among these, Fukui functions are particularly useful for predicting the regioselectivity of chemical reactions. researchgate.net They quantify the change in electron density at a specific point in a molecule when an electron is added or removed.

There are three main types of Fukui functions:

f(r): for nucleophilic attack, indicating the propensity of a site to accept an electron. researchgate.net

f(r): for electrophilic attack, showing the propensity of a site to donate an electron. researchgate.net

f(r): for radical attack. researchgate.net

By calculating these functions for this compound, one can pinpoint the specific atoms most likely to participate in different types of reactions. For instance, atoms with a high value of f(r) are susceptible to attack by nucleophiles, while those with a high f(r) are prone to attack by electrophiles. psu.edu This information is invaluable for understanding and predicting the chemical behavior of the molecule. nih.gov More advanced descriptors, such as the dual descriptor, can offer an even more precise picture of local reactivity by simultaneously identifying nucleophilic and electrophilic sites. researchgate.net

Studies of Intermolecular Interactions and Energetics

Characterization of Hydrogen Bonding (Intra- and Intermolecular)

Hydrogen bonding plays a critical role in determining the structure and properties of molecular crystals. In the case of pyrrole derivatives, N-H···O hydrogen bonds are a common and significant intermolecular interaction. mdpi.com For instance, in the crystal structure of methyl 1H-pyrrole-2-carboxylate, molecules are linked by N-H···O hydrogen bonds, forming a chain motif. mdpi.com Similarly, in Ethyl 5-methyl-1H-pyrrole-2-carboxylate, molecules form centrosymmetric dimers through a pair of N-H···O hydrogen bonds. nih.gov

Binding Energy Calculations and Basis Set Superposition Error (BSSE) Correction

The strength of intermolecular interactions, such as hydrogen bonds, can be quantified by calculating the binding energy. This is typically done by computing the energy of the interacting dimer and subtracting the energies of the individual monomers. gatech.edu However, a significant challenge in these calculations is the Basis Set Superposition Error (BSSE). wikipedia.org

BSSE arises because the basis functions of one monomer can be "borrowed" by the other monomer in the dimer calculation, artificially lowering the energy of the complex and leading to an overestimation of the binding energy. gatech.eduwikipedia.org This error is more pronounced with smaller basis sets. gatech.edu

To obtain accurate binding energies, it is crucial to correct for BSSE. The most common method for this is the counterpoise (CP) correction developed by Boys and Bernardi. gatech.eduwikipedia.org The CP correction involves calculating the energies of the monomers in the full basis set of the dimer, using "ghost orbitals" for the atoms of the other monomer. wikipedia.orguni-muenchen.de The corrected interaction energy is then calculated using these monomer energies. uni-muenchen.de While the CP method is widely used, it has been noted that it may sometimes overcorrect for the BSSE. wikipedia.org Nevertheless, applying a BSSE correction is essential for reliable theoretical studies of weakly bound molecular complexes. nih.govpku.edu.cn

Thermochemical Calculations and Thermodynamic Parameters

A thorough review of scientific literature reveals a notable absence of direct experimental or computational studies on the thermochemical and thermodynamic parameters of this compound. However, significant insights can be drawn from detailed investigations into its close structural analog, 1-methyl-2-pyrrolecarboxylic acid. The primary difference between the two molecules is the substitution of a carboxylic acid group with an ethyl ester group.

A comprehensive study combined experimental techniques, such as static bomb combustion calorimetry and the Knudsen mass-loss effusion technique, with high-level computational methods to determine the thermochemical properties of 1-methyl-2-pyrrolecarboxylic acid and its parent compound, 2-pyrrolecarboxylic acid. acs.org These findings offer a valuable framework for understanding the energetic effects of the N-methyl group on the pyrrole ring, which is directly relevant to this compound.

Detailed Research Findings from a Closely Related Compound

The standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) at 298.15 K provides a key measure of a molecule's stability. For 1-methyl-2-pyrrolecarboxylic acid, this value was determined both experimentally and computationally. acs.org The experimental value was derived from the standard molar enthalpy of combustion (ΔcH°m) and the standard molar enthalpy of sublimation (ΔgcrH°m). acs.org

Computational studies on these carboxylic acids employed the G3(MP2)//B3LYP and MP2 theoretical approaches. acs.org These methods are well-established for providing accurate thermochemical data. The calculated gas-phase enthalpies of formation for 1-methyl-2-pyrrolecarboxylic acid showed excellent agreement with the experimental data. acs.org

The research also explored other thermodynamic properties through G3(MP2)//B3LYP computations, including gas-phase acidities, basicities, proton and electron affinities, and adiabatic ionization enthalpies. acs.org While these specific parameters are for the carboxylic acid, they illustrate the types of data that can be generated through computational chemistry to understand the reactivity and energetic landscape of a molecule.

The following data tables summarize the key thermochemical findings for 1-methyl-2-pyrrolecarboxylic acid and 2-pyrrolecarboxylic acid, highlighting the energetic impact of the methyl group. acs.org

Table 1: Experimental and Calculated Gas-Phase Enthalpies of Formation (in kJ·mol⁻¹) at 298.15 K

| Compound | Experimental ΔfH°m(g) | Calculated ΔfH°m(g) (G3(MP2)//B3LYP) |

|---|---|---|

| 2-Pyrrolecarboxylic Acid | -286.3 ± 1.7 | -286.3 |

| 1-Methyl-2-pyrrolecarboxylic Acid | -291.6 ± 1.7 | -291.6 |

Data sourced from a combined experimental and computational study. acs.org

Table 2: Experimental Combustion and Sublimation Enthalpies (in kJ·mol⁻¹) at 298.15 K

| Compound | Standard Molar Enthalpy of Combustion (ΔcH°m) | Standard Molar Enthalpy of Sublimation (ΔgcrH°m) |

|---|---|---|

| 2-Pyrrolecarboxylic Acid | -2553.7 ± 1.5 | 108.6 ± 1.0 |

| 1-Methyl-2-pyrrolecarboxylic Acid | -3215.1 ± 1.5 | 102.7 ± 0.9 |

Data sourced from a combined experimental and computational study. acs.org

Although specific values for the entropy and Gibbs free energy of this compound are not available in the reviewed literature, these parameters are fundamentally related to the enthalpy, molecular structure, and vibrational frequencies. Theoretical calculations, such as those performed for the related carboxylic acids, would be necessary to determine these properties. Such calculations would provide a more complete picture of the compound's thermodynamic stability and reactivity.

Recent computational work on other substituted pyrroles has also touched upon the thermodynamic versus kinetic control of reaction pathways, underscoring the importance of these parameters in predicting chemical behavior. acs.org However, this research did not report the fundamental thermochemical data for the starting materials.

Chemical Transformations and Derivatization Studies of Ethyl 1 Methylpyrrole 2 Carboxylate

Esterification and Hydrolysis Reactions

The ester group of ethyl 1-methylpyrrole-2-carboxylate can be synthesized and hydrolyzed through standard chemical procedures. Esterification of the parent 1-methylpyrrole-2-carboxylic acid is a common method for the preparation of the title compound. One documented approach involves the reaction of 1-methylpyrrole-2-carboxylic acid with N-ethyl diisopropylamine (B44863) and methyl iodide in dimethylformamide (DMF) at 0°C.

Conversely, the ethyl ester can be cleaved through hydrolysis to yield the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible reaction that involves heating the ester with an excess of water in the presence of a strong acid catalyst. nih.govjohnshopkins.edu To drive the equilibrium towards the products, a large volume of dilute acid is typically employed. ijpcbs.com

Base-catalyzed hydrolysis, or saponification, is an irreversible process that goes to completion. nih.govijpcbs.com This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The products of this reaction are the corresponding carboxylate salt and ethanol. nih.govjohnshopkins.edu Subsequent acidification of the reaction mixture protonates the carboxylate salt to afford the free 1-methylpyrrole-2-carboxylic acid. ijpcbs.com The hydrolysis of the related 1-methyl-2-pyrrolecarbonitrile to 1-methyl-2-pyrrolecarboxylic acid has been achieved using potassium hydroxide in ethylene (B1197577) glycol, highlighting the stability of the 1-methylpyrrole (B46729) nucleus to basic conditions. nih.gov

| Reaction Type | Reagents | Product(s) | Key Features |

| Esterification | 1-methylpyrrole-2-carboxylic acid, N-ethyl diisopropylamine, CH₃I, DMF | This compound | Formation of the ethyl ester from the carboxylic acid. |

| Acidic Hydrolysis | This compound, H₂O, H⁺ catalyst | 1-methylpyrrole-2-carboxylic acid, Ethanol | Reversible reaction; requires excess water to favor product formation. nih.govijpcbs.com |

| Basic Hydrolysis (Saponification) | This compound, aq. NaOH or KOH | Sodium or Potassium 1-methylpyrrole-2-carboxylate, Ethanol | Irreversible reaction; yields the carboxylate salt. nih.govijpcbs.com |

Functional Group Interconversions

The ester moiety of this compound is a gateway to other important functional groups, such as amides, carboxylic acids, and hydrazones.

The conversion of this compound to its corresponding primary amide, 1-methylpyrrole-2-carboxamide, can be achieved through ammonolysis. This reaction involves treating the ester with ammonia (B1221849). A similar transformation has been documented for ethyl 4-nitro-1-methyl-2-pyrrolecarboxylate, which upon ammonolysis, yields the corresponding amide. nih.gov Generally, pyrrole-2-carboxylic acid derivatives react readily with ammonia or aliphatic amines to produce amides in high yields. nih.gov

As previously mentioned in section 5.1, the free carboxylic acid, 1-methylpyrrole-2-carboxylic acid, is readily obtained via hydrolysis of the ethyl ester. nih.gov Basic hydrolysis is often preferred due to its irreversibility. ijpcbs.comnih.gov

| Transformation | Reagent(s) | Product |

| Amide Formation | Ammonia (NH₃) or Aliphatic Amines | 1-methylpyrrole-2-carboxamide or N-substituted amides |

| Carboxylic Acid Formation | Aqueous Base (e.g., NaOH), followed by acid workup | 1-methylpyrrole-2-carboxylic acid |

The synthesis of hydrazones from this compound is a two-step process. The initial step is the conversion of the ester to 1-methylpyrrole-2-carbohydrazide through hydrazinolysis. This reaction is typically carried out by heating the ester with hydrazine (B178648) hydrate. quimicaorganica.orgacs.org

The resulting carbohydrazide (B1668358) is then condensed with an appropriate aldehyde or ketone to form the desired hydrazone. quimicaorganica.org This condensation reaction is often performed in an acidic medium, such as acetic acid, and may require heating. quimicaorganica.orgacs.org This methodology allows for the introduction of a wide variety of substituents onto the hydrazone nitrogen, depending on the carbonyl compound used.

| Step | Reaction | Reagent(s) | Intermediate/Product |

| 1 | Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | 1-methylpyrrole-2-carbohydrazide |

| 2 | Condensation | Aldehyde or Ketone (R'C(O)R'') | N'-[(R')(R'')methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide (Hydrazone) |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring in this compound is electron-rich and susceptible to electrophilic substitution. The ester group is a deactivating, meta-directing group in benzene (B151609) chemistry; however, in the pyrrole system, the directing influence of the ring nitrogen is significant.

The nitration of this compound has been shown to occur selectively at the 4-position of the pyrrole ring. nih.gov The reaction can be carried out using a nitrating agent in acetic anhydride (B1165640). nih.gov Despite the theoretical possibility of substitution at the 5-position, the 4-nitro isomer is the predominantly isolated product. nih.gov Another effective method for the nitration of the closely related mthis compound involves the use of a mixed acid system (fuming nitric acid in concentrated sulfuric acid) at low temperatures (0–5°C) to ensure regioselectivity. Microwave-assisted nitration has also been reported as a rapid alternative.

| Reagent(s) | Position of Nitration | Product | Yield |

| Acetic Anhydride, Nitrating Agent | 4-position | Ethyl 4-nitro-1-methyl-2-pyrrolecarboxylate | Not specified nih.gov |

| HNO₃/H₂SO₄ (for methyl ester) | 4-position | Methyl 4-nitro-1-methylpyrrole-2-carboxylate | Not specified |

| Nitric acid, Acetic anhydride (Microwave) | 4-position | Methyl 4-nitro-1-methylpyrrole-2-carboxylate | 70% |

The halogenation of pyrroles can be a complex reaction, as the high reactivity of the ring can lead to polyhalogenation and polymerization. For the chlorination of reactive 1-substituted pyrroles, N-chlorosuccinimide (NCS) is often used as a milder alternative to elemental chlorine. While bromination with N-bromosuccinimide (NBS) on similar substrates shows high regioselectivity for the 2-position, chlorination with NCS has been reported to be less selective. For this compound, the 2-position is already substituted. Electrophilic substitution is therefore directed to other positions on the ring. Given the electronic properties of the ester group and the directing effect of the nitrogen atom, substitution is expected to occur at the 4- and 5-positions. The reaction with NCS would likely yield a mixture of chlorinated products, including ethyl 4-chloro-1-methylpyrrole-2-carboxylate and ethyl 5-chloro-1-methylpyrrole-2-carboxylate, along with dichlorinated products.

| Reagent | Expected Products | Comments |

| N-Chlorosuccinimide (NCS) | Mixture of mono- and di-chlorinated isomers (e.g., 4-chloro, 5-chloro, and 4,5-dichloro derivatives) | Reaction can be difficult to control and may yield multiple products. |

Cross-Coupling Reactions

Cross-coupling reactions are a fundamental class of reactions in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a metal catalyst, most commonly palladium, and couple an organic halide or triflate with an organometallic reagent.

Palladium-Catalyzed Decarboxylative Cross-Coupling

A thorough review of scientific databases and chemical literature revealed no specific instances of palladium-catalyzed decarboxylative cross-coupling reactions involving this compound. Decarboxylative couplings are a subclass of cross-coupling reactions where a carboxylic acid moiety is extruded as carbon dioxide during the carbon-carbon bond formation. While palladium-catalyzed cross-coupling reactions of pyrrole derivatives are known, they typically proceed with the retention of the carboxylate group, which acts as a directing group for C-H activation at other positions on the pyrrole ring. The specific decarboxylative variant for this substrate has not been reported in the reviewed literature.

Cyclization Reactions and Fused Ring System Formation

Cyclization reactions are crucial for the synthesis of complex polycyclic and heterocyclic structures, which are prevalent in pharmaceuticals and natural products. These reactions can be promoted by various transition metal catalysts, including ruthenium.

Ruthenium-Catalyzed Oxidative Coupling for Pyrone Derivatives

No literature evidence was found for the ruthenium-catalyzed oxidative coupling of this compound to form pyrone derivatives. Ruthenium catalysts are known to mediate a variety of oxidative coupling and cyclization reactions. However, the transformation of a pyrrole ring system into a pyrone ring system via this method is a complex transformation that does not appear to be a documented synthetic route. Searches for analogous reactions on similar pyrrole-2-carboxylate substrates also did not yield any relevant results for the formation of pyrone-containing fused ring systems.

Applications As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Role in Porphyrin and Expanded Porphyrin Synthesis

Pyrrole-2-carboxylate derivatives are fundamental building blocks in the synthesis of porphyrins and their analogs. nih.gov Porphyrins are macrocycles composed of four pyrrole (B145914) rings linked by methine bridges, and their synthesis often relies on the step-wise construction from monopyrrole or dipyrrole units. nih.gov The ester group at the C-2 position is critical as it activates the C-5 position for condensation reactions and can be later removed (decarboxylated) or modified during the formation of the final macrocycle. Ethyl 1-methylpyrrole-2-carboxylate serves as a suitable precursor for creating specific substitution patterns required for novel natural and synthetic porphyrins, as well as expanded porphyrins, which contain more than four pyrrole rings and are investigated for their unique photophysical and coordination properties. utexas.edumdpi.comgoogle.com

Precursor for Fused Heterocyclic Systems

The pyrrole ring of this compound can serve as a foundation for the construction of fused heterocyclic systems. Through functionalization of the pyrrole's carbon atoms, subsequent cyclization reactions can lead to the formation of bicyclic and polycyclic structures. For example, related pyrrole derivatives can undergo reactions to form fused systems such as pyrrolo[1,2-a]pyrazinones and pyrrolo[2,1-c] acs.orgnih.govoxazinones. beilstein-journals.org These fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential as pharmacophores. The N-methyl group and the ethyl ester provide stable, well-defined substitution points, allowing for controlled and regioselective annulation reactions to build these complex scaffolds.

Scaffold for Diverse Pyrrole-Containing Biomolecules and Analogs

This compound is an ideal starting scaffold for generating libraries of diverse pyrrole-containing compounds for biological evaluation. The C-3, C-4, and C-5 positions of the pyrrole ring are amenable to various electrophilic substitution reactions, such as nitration or halogenation. For instance, the related Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a known derivative. bldpharm.com These functionalized intermediates can then undergo further transformations (e.g., reduction of a nitro group to an amine, cross-coupling reactions) to introduce a wide range of chemical diversity. This strategy allows for the systematic modification of the pyrrole core to explore structure-activity relationships in the development of new therapeutic agents and functional materials.

常见问题

Basic Questions

Q. What are the common synthetic routes for Ethyl 1-methylpyrrole-2-carboxylate?

- Methodology :

Trichloroacetyl Chloride Route : React pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone, followed by alcoholysis with ethanol and sodium methoxide to yield the ester .

Alkylation of Pyrrole-2-Carboxylic Acid : Methylate pyrrole-2-carboxylic acid using methyl iodide and NaOH, followed by esterification with ethanol under acidic conditions .

- Key Considerations : Yields range from 43% to 48% depending on substituents and reaction optimization. Purification often involves column chromatography or recrystallization .

Q. What spectroscopic techniques are used to characterize this compound?

- 1H NMR : Ethyl group protons appear as a quartet at δ 4.34 ppm (J = 7.2 Hz), while the methyl substituent on the pyrrole ring resonates as a singlet at δ 2.22 ppm .

- 13C NMR : The carbonyl carbon (ester) appears at δ 161.6 ppm, and the pyrrole ring carbons range between δ 109–135 ppm .

- HRMS : Confirm molecular ion peaks (e.g., m/z 260.1287 [M+H]+) .

Q. How is X-ray crystallography applied to determine the structure of derivatives?

- Procedure : Crystals are grown via slow evaporation of solvent. Data collection uses SHELX software for refinement, with hydrogen-bonding networks analyzed to confirm supramolecular interactions .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding electronic properties?

- Methodology : Density Functional Theory (DFT) calculates molecular orbitals, charge distribution, and stabilization energies. For example, studies on analogous pyrrole esters reveal delocalized π-electrons and intramolecular hydrogen bonding, correlating with experimental crystallographic data .

- Applications : Predict reactivity for electrophilic substitution or ligand design in coordination chemistry .

Q. How to address low yields in synthesizing derivatives with bulky substituents?

- Optimization Strategies :

- Use anhydrous solvents (e.g., dichloroethane) and Lewis acids (AlCl₃) to enhance electrophilic substitution .

- Employ microwave-assisted synthesis to reduce reaction time and by-product formation .

- Troubleshooting : Monitor intermediates via TLC and adjust stoichiometry of alkylating agents (e.g., methyl iodide vs. propyl bromide) .

Q. What strategies introduce amino groups into the pyrrole ring for bioactive derivatives?

- Stepwise Functionalization :

Bromination : Treat the parent compound with bromine in DMF to form 4-bromo derivatives .

Nucleophilic Substitution : React with ammonia or amines (e.g., dimethylamine) under reflux to install amino groups .

- Characterization : Confirm substitution via loss of bromine signals in NMR and new NH₂ peaks in IR .

Q. How do reaction conditions influence regioselectivity in alkylation?

- Key Factors :

- Base Selection : NaOH promotes N-alkylation (1-position), while NaH favors C-alkylation .

- Solvent Polarity : Polar aprotic solvents (DMF) enhance electrophilic attack at the pyrrole β-position .

- Case Study : Methylation with methyl iodide in ethanol yields >90% N-methylated product, critical for drug intermediate synthesis .

Q. How to resolve contradictions in reported melting points for derivatives?

- Analysis : Discrepancies may arise from polymorphic forms or residual solvents.

- Validation :

Re-crystallize samples from different solvents (e.g., ethanol vs. hexane) .

Use DSC (Differential Scanning Calorimetry) to identify polymorph transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。